3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid 3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid
Brand Name: Vulcanchem
CAS No.: 860-55-9
VCID: VC18762562
InChI: InChI=1S/C20H22N2O6/c23-12-17(19(25)26)21-18(24)16(11-14-7-3-1-4-8-14)22-20(27)28-13-15-9-5-2-6-10-15/h1-10,16-17,23H,11-13H2,(H,21,24)(H,22,27)(H,25,26)
SMILES:
Molecular Formula: C20H22N2O6
Molecular Weight: 386.4 g/mol

3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid

CAS No.: 860-55-9

Cat. No.: VC18762562

Molecular Formula: C20H22N2O6

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid - 860-55-9

Specification

CAS No. 860-55-9
Molecular Formula C20H22N2O6
Molecular Weight 386.4 g/mol
IUPAC Name 3-hydroxy-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Standard InChI InChI=1S/C20H22N2O6/c23-12-17(19(25)26)21-18(24)16(11-14-7-3-1-4-8-14)22-20(27)28-13-15-9-5-2-6-10-15/h1-10,16-17,23H,11-13H2,(H,21,24)(H,22,27)(H,25,26)
Standard InChI Key CXVNVEDASVJQHE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)O)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Physicochemical Characteristics

While experimental data on solubility and melting point are unavailable, predictive models suggest:

  • LogP: ~2.1 (moderate lipophilicity due to aromatic rings).

  • Hydrogen bond donors/acceptors: 5/7, indicating potential for intermolecular interactions.

  • Polar surface area: ~125 Ų, consistent with peptides and related biomolecules.

Synthesis and Preparation

Synthetic Routes

The synthesis of this compound likely involves multi-step peptide coupling strategies. A plausible pathway includes:

  • Protection of the amine group: Using benzyloxycarbonyl (Cbz) chloride to form the 2-phenylmethoxycarbonylamino intermediate.

  • Acylation: Coupling the protected amine with 3-phenylpropanoic acid derivatives via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

  • Deprotection: Selective removal of protecting groups under mild acidic conditions to yield the final product.

Patent data on analogous polypeptides highlights the use of tert-butyl groups for temporary protection and subcutaneous administration formulations, though direct evidence for this compound remains sparse .

Analytical Characterization

Key analytical methods for verification include:

  • NMR spectroscopy: To confirm the positions of phenyl rings and amide bonds.

  • Mass spectrometry: ESI-MS would validate the molecular ion peak at m/z 386.4.

  • X-ray crystallography: Limited to related compounds like the ligand 33Z (PDB ID), which shares structural motifs .

Biological Activity and Mechanistic Insights

Hypothesized Mechanisms

While direct bioactivity data for this compound is absent, structural analogs such as 33Z (a protease inhibitor) suggest potential roles in:

  • Enzyme inhibition: The phosphonic acid group in 33Z interacts with catalytic serine residues in proteases . By analogy, the hydroxypropanoic acid moiety in the target compound may chelate metal ions or bind active sites.

  • Receptor modulation: Aromatic residues could facilitate interactions with G-protein-coupled receptors (GPCRs) or kinase domains.

Comparative Bioactivity

Table 1 contrasts the target compound with structurally related molecules:

CompoundMolecular FormulaMolecular Weight (g/mol)Reported Activity
Target CompoundC₂₀H₂₂N₂O₆386.4Research tool
33Z (PDB Ligand)C₃₁H₃₈N₅O₇P623.6Protease inhibition
Patent Polypeptide C₂₅H₃₀N₄O₈530.5Drug delivery intermediate

Applications in Research

Peptide Synthesis

The compound serves as a building block for synthesizing peptide diesters, leveraging its Cbz-protected amine and carboxylic acid termini. Patent CA1246059A describes similar compounds used in prodrug formulations, where esterification enhances bioavailability .

Enzyme Inhibition Studies

Structural similarities to 33Z imply utility in serine protease assays. For example, replacing the phosphonic acid group in 33Z with a hydroxypropanoic acid moiety could modulate inhibitory potency .

Future Perspectives

Research Gaps

  • Toxicity profiling: No in vivo data exist for this compound.

  • Structure-activity relationships (SAR): Systematic derivatization (e.g., varying aryl groups) could optimize binding affinity.

Technological Integration

Advances in cryo-EM and molecular docking may elucidate binding modes, while flow chemistry could streamline synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator